2-Oxo-3-benzothiazolineacetyl chloride

説明

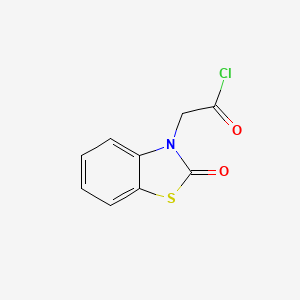

2-Oxo-3-benzothiazolineacetyl chloride is a heterocyclic compound featuring a benzothiazoline core structure with a ketone group at position 2 and an acetyl chloride substituent at position 3. The benzothiazoline system consists of a fused benzene and thiazole ring, where the thiazole ring is partially saturated. The acetyl chloride group (-COCl) at position 3 confers high reactivity, making the compound a versatile intermediate in organic synthesis, particularly for acylations in pharmaceutical and agrochemical applications.

特性

分子式 |

C9H6ClNO2S |

|---|---|

分子量 |

227.67 g/mol |

IUPAC名 |

2-(2-oxo-1,3-benzothiazol-3-yl)acetyl chloride |

InChI |

InChI=1S/C9H6ClNO2S/c10-8(12)5-11-6-3-1-2-4-7(6)14-9(11)13/h1-4H,5H2 |

InChIキー |

SISQCLLHCJRKHK-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)Cl |

製品の起源 |

United States |

類似化合物との比較

Ethyl 2-(4-Chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate

This compound, reported in , shares the benzothiazoline core with a 2-oxo group but differs in substituents: it features a 4-chloro group and an ethyl ester (-COOEt) at position 3 instead of an acetyl chloride. The ethyl ester group reduces reactivity compared to acyl chlorides, making it more stable under ambient conditions. Crystallographic data for this compound reveals a planar benzothiazoline ring system with bond lengths and angles consistent with conjugated π-electron delocalization .

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

Its ethoxy-oxoacetamido moiety demonstrates how ester functionalities influence solubility and hydrogen-bonding interactions, which contrast with the electrophilic nature of acyl chlorides .

Reactivity Differences

- Acyl Chloride vs. Ester : The acetyl chloride group in this compound enables rapid nucleophilic acyl substitution reactions (e.g., with amines or alcohols), whereas the ethyl ester analog requires harsher conditions (e.g., acid/base catalysis) for similar transformations.

- Moisture Sensitivity : Acyl chlorides are highly moisture-sensitive, necessitating anhydrous handling, while esters like the ethyl derivative are more stable .

Crystallographic Insights

The ethyl ester analog () crystallizes in a monoclinic system, with intermolecular hydrogen bonds stabilizing the structure. In contrast, acyl chlorides typically exhibit shorter C=O and C-Cl bond lengths due to higher electronegativity, which could influence packing efficiency—though direct data for this compound is lacking. Methods such as those by Sheldrick () are critical for resolving such structural details .

Data Tables

Table 1: Comparison of Key Properties

*Direct data for this compound is inferred from analogous compounds.

Table 2: Crystallographic Parameters (Ethyl Ester Analog)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Bond Length (C=O) | 1.21 Å |

| Hydrogen Bonding | O-H⋯O (2.89 Å) |

| Reference |

準備方法

Reaction Conditions and Mechanism

The reaction proceeds under anhydrous conditions, typically at reflux temperatures (70–80°C), with stoichiometric or excess thionyl chloride. The mechanism involves three steps:

-

Activation of the carboxylic acid : Thionyl chloride reacts with the carboxylic acid to form a mixed anhydride intermediate.

-

Chloride ion attack : The intermediate undergoes nucleophilic substitution, displacing sulfur dioxide (SO₂) and hydrochloric acid (HCl).

-

Elimination : The final acid chloride product is formed, with SO₂ and HCl byproducts.

The general reaction is summarized as:

Optimization Parameters

-

Solvent Selection : The reaction is often conducted in solvent-free conditions due to thionyl chloride’s dual role as both reagent and solvent. However, inert solvents like dichloromethane or toluene may enhance control over exothermic reactions.

-

Temperature Control : Maintaining reflux temperatures ensures complete conversion while minimizing side reactions such as over-chlorination.

-

Byproduct Management : Gaseous SO₂ and HCl are neutralized using bases like pyridine or sodium hydroxide to prevent corrosion and side reactions.

Table 1: Key Parameters for Thionyl Chloride-Mediated Synthesis

| Parameter | Optimal Value/Range | Impact on Yield/Purity |

|---|---|---|

| Thionyl Chloride Equiv. | 1.2–2.0 equiv | Higher equivalents reduce residual acid |

| Temperature | 70–80°C (reflux) | Ensures rapid reaction kinetics |

| Reaction Time | 2–4 hours | Prolonged times risk decomposition |

| Base Additive | Pyridine (1.0 equiv) | Scavenges HCl, improves purity |

Alternative Preparation Routes

While thionyl chloride remains the most efficient reagent, alternative methods have been explored for specialized applications.

Phosphorus-Based Reagents

Phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) can also convert carboxylic acids to acid chlorides. However, these reagents are less favorable due to:

Oxalyl Chloride

Oxalyl chloride (C₂O₂Cl₂) offers a milder alternative, particularly for acid-sensitive substrates. The reaction generates CO and CO₂ as byproducts, which are less corrosive than HCl. However, its higher cost limits large-scale use.

Characterization and Analytical Validation

The successful synthesis of this compound is confirmed through spectroscopic and chromatographic methods:

Spectroscopic Data

-

¹H NMR : The acetyl chloride proton resonates as a singlet at δ 4.3–4.5 ppm, while the benzothiazolinone aromatic protons appear as multiplet signals between δ 7.1–7.7 ppm.

-

IR Spectroscopy : Strong absorption bands at 1,780 cm⁻¹ (C=O stretch of acid chloride) and 1,690 cm⁻¹ (benzothiazolinone carbonyl).

Q & A

Q. What are the standard synthetic routes for preparing 2-Oxo-3-benzothiazolineacetyl chloride, and what analytical methods confirm its purity?

- Methodological Answer : The compound is typically synthesized via condensation of benzothiazoline derivatives with acetyl chloride under anhydrous conditions. For example, analogous benzothiazole-acetyl chloride derivatives are prepared by reacting 2-aminobenzothiazole with chloroacetyl chloride in the presence of a base like triethylamine . Post-synthesis, purity is confirmed using:

- HPLC (retention time comparison with standards).

- NMR spectroscopy (e.g., characteristic peaks: δ 8.2–8.5 ppm for aromatic protons, δ 4.5–5.0 ppm for the oxoacetyl group) .

- Elemental analysis (C, H, N, Cl content within ±0.3% of theoretical values) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as acyl chlorides are highly reactive and irritant .

- First-aid : For accidental exposure, rinse skin with soap/water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized in large-scale syntheses?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps, as demonstrated in thiazolidinone syntheses (85–92% yields) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Temperature control : Maintain 0–5°C during acetyl chloride addition to minimize side reactions .

- Data-driven adjustments : Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) .

Q. What spectroscopic contradictions arise when characterizing this compound, and how are they resolved?

- Methodological Answer :

- NMR anomalies : Discrepancies in proton shifts (e.g., oxoacetyl protons appearing at δ 4.8 vs. δ 5.2 ppm) may arise due to tautomerism or solvent polarity. Use deuterated DMSO for consistent readings .

- IR carbonyl stretches : Multiple peaks near 1700–1750 cm⁻¹ (C=O of oxoacetyl and benzothiazoline) require deconvolution software for accurate assignment .

- Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (e.g., C–Cl bond length = 1.73 Å in analogous structures) .

Q. How does this compound participate in multicomponent reactions for bioactive heterocycles?

- Methodological Answer : The compound acts as an electrophilic acylating agent in:

- Thiazolidinone synthesis : Reacts with thioureas and aldehydes to form antimicrobial agents (e.g., MIC = 8 µg/mL against S. aureus) .

- Coumarin hybrids : Condenses with 7-hydroxycoumarin derivatives under Mitsunobu conditions, yielding fluorescent probes for cellular imaging .

- Kinase inhibitor precursors : Forms Schiff bases with aminopyridines, followed by cyclization to target CDK inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。